COR 3757
Description
This standard specifies permissible ranges for key compounds in patchouli oil, including:
- Patchouli alcohol: 27–35%
- δ-Guaiene: 13–21%
- α-Guaiene: 11–16%
- β-Caryophyllene: 2–5%
- Copaene: 0–1%
Patchouli oil is prized in perfumery, aromatherapy, and traditional medicine for its earthy, grounding aroma and antimicrobial properties .
Properties
CAS No. |
104582-17-4 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(cyclopropylmethyliminomethyl)-3-hydroxyinden-1-one |
InChI |
InChI=1S/C14H13NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)8-15-7-9-5-6-9/h1-4,8-9,16H,5-7H2 |
InChI Key |
USRCVHFVXYMVHD-UHFFFAOYSA-N |
SMILES |
C1CC1CN=CC2=C(C3=CC=CC=C3C2=O)O |
Isomeric SMILES |
C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O |
Synonyms |
2-[(cyclopropylmethylamino)methylidene]indene-1,3-dione |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium glycerophosphate can be synthesized through several methods. One common method involves adding calcium chloride to water under stirring, followed by the addition of glycerophosphate. The reaction mixture is then heated, and the pH is controlled using glutamic acid. After the reaction is complete, solid-liquid separation is performed while the solution is hot, and the calcium glycerophosphate is obtained after drying .
Another method involves esterifying glycerol with a mixture of sodium dihydrogen phosphate and phosphoric acid in a molar ratio of 1:1-2, heated to 140°C under vacuum. The reaction mixture is then diluted with hydrochloric acid and precipitated with a concentrated solution of calcium chloride .
Industrial Production Methods: The industrial production of calcium glycerophosphate typically follows similar synthetic routes but on a larger scale. The process involves the use of agitated reactors, controlled heating, and precise pH adjustments to ensure high yield and purity. The final product is often dried and purified to meet industry standards for use in supplements and dental products .
Chemical Reactions Analysis
Types of Reactions: Calcium glycerophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, particularly in biological systems where it may interact with enzymes and other biomolecules.
Substitution Reactions: The compound can undergo substitution reactions where the glycerophosphate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides can oxidize calcium glycerophosphate.
Reducing Agents: Sodium borohydride and other hydrides can reduce it.
Substitution Reagents: Halides and other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycerophosphoric acid derivatives, while substitution reactions may produce various glycerophosphate esters .
Scientific Research Applications
Calcium glycerophosphate has a wide range of scientific research applications:
Mechanism of Action
Calcium glycerophosphate is often compared with other calcium supplements, such as:
Calcium Carbonate: Contains a higher concentration of elemental calcium but is less soluble.
Calcium Citrate: More soluble than calcium carbonate but contains less elemental calcium.
Calcium Lactate and Calcium Gluconate: Both have lower concentrations of elemental calcium compared to calcium glycerophosphate.
Uniqueness: Calcium glycerophosphate is unique in its ability to provide both calcium and phosphate in a bioavailable form. This dual functionality makes it particularly useful in dental applications and as a dietary supplement for individuals with deficiencies in both minerals .
Comparison with Similar Compounds
Comparison with Vetiver Oil
| Compound | Patchouli Oil (ISO 3757:2002(E)) | Vetiver Oil (Typical Composition) |
|---|---|---|
| Patchouli Alcohol | 27–35% | <1% |
| β-Caryophyllene | 2–5% | 2–8% |
| Vetiverol | <0.1% | 25–50% |
| δ-Guaiene | 13–21% | <5% |
Key Findings :
Comparison with Clove Oil
| Compound | Patchouli Oil (ISO 3757:2002(E)) | Clove Oil (Typical Composition) |
|---|---|---|
| Eugenol | <0.5% | 70–90% |
| β-Caryophyllene | 2–5% | 5–15% |
| Patchouli Alcohol | 27–35% | <0.1% |
Key Findings :
- Clove oil’s eugenol content (70–90%) drives its antiseptic and analgesic properties, contrasting with patchouli’s focus on fragrance .
- Both oils contain β-caryophyllene, but clove oil exceeds patchouli’s upper limit (5% vs. 15%), enhancing its antimicrobial potency .
Research Challenges and Deviations from Standards
Microwave extraction methods (e.g., hydrodistillation) yield patchouli oil with suboptimal patchouli alcohol (25.23–26.32% vs. 27% minimum) and elevated β-caryophyllene (5.42% vs. 5% maximum) . These deviations may compromise compliance with ISO 3757:2002(E), highlighting the need for optimized extraction protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
